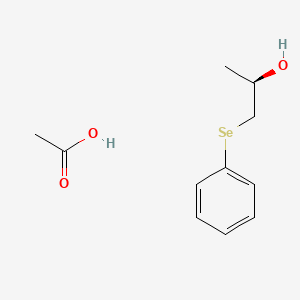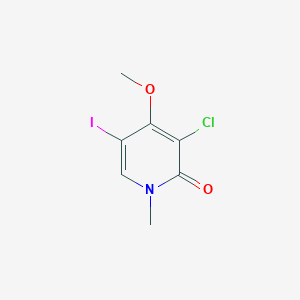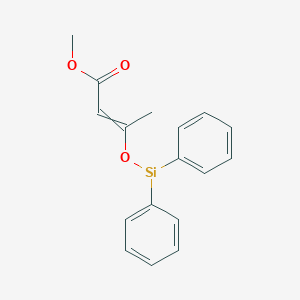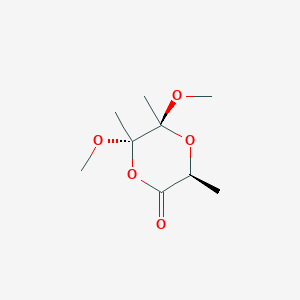![molecular formula C16H22FN3S B14200786 N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea CAS No. 832099-25-9](/img/structure/B14200786.png)
N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea: is an organic compound that features a thiourea group attached to a phenyl ring, which is further substituted with a fluoro group and an octahydroquinolinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea typically involves the following steps:
Formation of the Octahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline under high pressure and temperature in the presence of a suitable catalyst.
Introduction of the Fluoro Group: Fluorination of the phenyl ring can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The final step involves the coupling of the fluoro-substituted phenyl ring with the octahydroquinoline moiety using thiourea in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, forming sulfoxides or sulfones.
Reduction: Reduction of the fluoro group or the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Antimicrobial Activity: The compound could exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target, leading to inhibition or activation of the target’s function.
Comparación Con Compuestos Similares
- N-[3-Fluoro-4-(piperidin-1-yl)phenyl]thiourea
- N-[3-Fluoro-4-(morpholin-1-yl)phenyl]thiourea
Comparison:
- Binding Affinity: The octahydroquinoline moiety in N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea may provide better binding affinity compared to piperidine or morpholine derivatives.
- Stability: The compound’s stability under various conditions can be higher due to the presence of the octahydroquinoline ring, which offers steric protection.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
832099-25-9 |
|---|---|
Fórmula molecular |
C16H22FN3S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C16H22FN3S/c17-13-10-12(19-16(18)21)7-8-15(13)20-9-3-5-11-4-1-2-6-14(11)20/h7-8,10-11,14H,1-6,9H2,(H3,18,19,21) |
Clave InChI |
WNZKIHPLBCGPHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCN2C3=C(C=C(C=C3)NC(=S)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)



![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)
